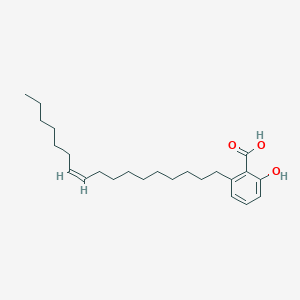

Ginkgolic acid II

描述

2-(10-Heptadecenyl)-6-hydroxybenzoic acid has been reported in Knema laurina, Ginkgo biloba, and Spondias mombin with data available.

属性

IUPAC Name |

2-[(Z)-heptadec-10-enyl]-6-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h7-8,17,19-20,25H,2-6,9-16,18H2,1H3,(H,26,27)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYNDKVOZOAOIS-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316401 | |

| Record name | Ginkgolic acid II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-(10-Heptadecenyl)-6-hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

111047-30-4 | |

| Record name | Ginkgolic acid II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111047-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginkgolic acid 17:1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111047304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginkgolic acid II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ginkgolic acid C17:1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(10-Heptadecenyl)-6-hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

45 - 46 °C | |

| Record name | 2-(10-Heptadecenyl)-6-hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ginkgolic acid C15:1 mechanism of action in cancer cells

An In-depth Technical Guide on the Mechanism of Action of Ginkgolic Acid C15:1 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgolic acid C15:1, a major phenolic constituent isolated from the leaves and seeds of Ginkgo biloba, has garnered significant attention in oncological research for its cytotoxic activities against a broad spectrum of human cancers.[1] Preclinical studies, both in vitro and in vivo, have demonstrated its potential as an anticancer agent. This technical guide provides a comprehensive overview of the molecular mechanisms through which ginkgolic acid C15:1 exerts its effects on cancer cells, with a focus on its role as a SUMOylation inhibitor and its impact on key signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of ginkgolic acid C15:1's therapeutic potential.

Core Mechanism of Action: Inhibition of SUMOylation

A primary and well-documented mechanism of ginkgolic acid C15:1 is its potent inhibition of protein SUMOylation.[2][3] Small Ubiquitin-like Modifiers (SUMOs) are a family of small proteins that are covalently attached to and detached from other proteins in cells to modify their function. The SUMOylation pathway is often upregulated in various cancers and has emerged as a promising target for therapeutic intervention.[2]

Ginkgolic acid C15:1 directly targets the SUMO-activating enzyme E1, blocking the formation of the E1-SUMO thioester intermediate, which is the initial step in the SUMOylation cascade.[3][4][5] By inhibiting this crucial step, ginkgolic acid C15:1 effectively prevents the downstream conjugation of SUMO proteins to their targets, leading to a global reduction in SUMOylated proteins within the cell. The inhibition of SUMOylation by ginkgolic acid C15:1 has been shown to induce apoptosis and reduce tumor growth in various cancer models.[1][6]

Impact on Key Cellular Signaling Pathways

Ginkgolic acid C15:1 modulates multiple signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. Ginkgolic acid C15:1 has been shown to inactivate this pathway in lung and endometrial cancer cells.[1] By inhibiting PI3K/Akt/mTOR signaling, ginkgolic acid C15:1 suppresses cancer cell viability, invasion, and migration.

STAT3/JAK2 Signaling Pathway

The STAT3/JAK2 signaling pathway plays a crucial role in tumor progression and is constitutively active in many cancers. Ginkgolic acid C15:1 has been found to suppress this pathway in gastric cancer and multiple myeloma cells.[1][7] This inhibition is associated with the induction of apoptosis and a reduction in tumor growth.[7] The suppression of STAT3 activation by ginkgolic acid C17:1, a closely related analogue, is mediated through the induction of protein tyrosine phosphatases PTEN and SHP-1.[8][9][10]

NF-κB Signaling Pathway

The NF-κB signaling pathway is involved in inflammation, immunity, cell proliferation, and survival. Its dysregulation is a hallmark of many cancers. Ginkgolic acids inhibit NF-κB activity by preventing the SUMOylation of NEMO (NF-κB essential modulator), a key regulatory protein in the pathway.[11][12] This leads to a reduction in the expression of metastasis-related genes.[11]

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is an energy sensor that, when activated, inhibits cell growth and proliferation. In colon cancer cells, ginkgolic acid C15:1 induces AMPK activity, leading to the inhibition of cell proliferation, migration, and invasion.[1][13]

Cellular Effects of Ginkgolic Acid C15:1

The modulation of the aforementioned signaling pathways by ginkgolic acid C15:1 results in several key cellular outcomes that contribute to its anticancer effects.

Induction of Apoptosis

Ginkgolic acid C15:1 induces apoptosis, or programmed cell death, in a variety of cancer cell lines, including tongue squamous carcinoma, uveal melanoma, and gastric cancer.[1][7] This is often achieved through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1] Furthermore, ginkgolic acid C15:1 can alter the balance of pro- and anti-apoptotic proteins, leading to a decrease in the Bcl-2/Bax ratio.[14]

Cell Cycle Arrest

Ginkgolic acid C15:1 can arrest the cell cycle at the G0/G1 phase in cancer cells, thereby inhibiting their proliferation.[1][14] In some cell types, such as C2C12 myoblasts, it has been observed to cause S-phase arrest.[15]

Inhibition of Migration and Invasion

A crucial aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. Ginkgolic acid C15:1 has been shown to effectively inhibit the migration and invasion of various cancer cells, including lung, colon, and pancreatic cancer cells.[1][13][16] This effect is mediated through the downregulation of genes involved in metastasis, such as MMP-2, MMP-9, and CXCR4.[7][11][13]

Modulation of Autophagy

Autophagy is a cellular self-cleaning process that can have both pro-survival and pro-death roles in cancer. Ginkgolic acid C15:1 has been shown to induce autophagy in some cancer cells, which in certain contexts, can contribute to cell death.[1] However, in other scenarios, blocking autophagosome formation has been shown to enhance ginkgolic acid-induced apoptosis, suggesting a complex interplay between these two processes.[1]

Quantitative Data Summary

The following tables summarize the reported cytotoxic and inhibitory concentrations of ginkgolic acid C15:1 in various cancer cell lines.

Table 1: IC50 Values of Ginkgolic Acid C15:1 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| Hep-2 | Laryngeal Carcinoma | Not specified, but effective | 72 | [3][14] |

| Tca8113 | Tongue Squamous Carcinoma | Not specified, but effective | 72 | [3][14] |

| U266 | Multiple Myeloma | ~64 (for C17:1) | Not specified | [8] |

| SW480 | Colon Cancer | Not specified, but effective | Not specified | [13] |

| A549 | Lung Cancer | Not specified, but effective | Not specified | |

| H1299 | Lung Cancer | Not specified, but effective | Not specified | |

| Panc-1 | Pancreatic Cancer | Not specified, but effective | 48 | [16] |

| BxPC-3 | Pancreatic Cancer | Not specified, but effective | 48 | [16] |

| HepG2 | Hepatocellular Carcinoma | Not specified, but effective | 48 | [16] |

Table 2: Effective Concentrations of Ginkgolic Acid C15:1 for Various Mechanistic Actions

| Mechanism | Cell Line(s) | Concentration (µM) | Reference |

| Inhibition of SUMOylation | In vitro | 3.0 | [3] |

| Inhibition of SUMOylation | Uveal Melanoma Cells | 50 | [1][6] |

| Inhibition of Migration & Invasion | Colon Cancer (SW480) | 12-64 | [1] |

| Induction of Apoptosis | Tongue Squamous Carcinoma | 5-10 | [1] |

| Inhibition of PI3K/Akt/mTOR | Lung Cancer (A549, H1299) | 100 | [1][6] |

| Inhibition of Proliferation, Migration, Invasion | Colon Cancer (SW480) | 10-20 | [1] |

| Inhibition of Migration & Invasion | Pancreatic, Liver Cancer | 20 | [16] |

| Induction of Apoptosis & Cell Cycle Arrest | Laryngeal, Tongue Cancer | Not specified | [14] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of ginkgolic acid C15:1.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of ginkgolic acid C15:1 (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with ginkgolic acid C15:1 at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., from BD Biosciences).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, cleaved caspase-3, Bax, Bcl-2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Ginkgolic acid C15:1 exhibits potent anticancer activity through a multi-pronged mechanism of action. Its primary role as a SUMOylation inhibitor disrupts a fundamental cellular process often exploited by cancer cells for their survival and proliferation. This inhibition, coupled with the modulation of critical signaling pathways such as PI3K/Akt/mTOR and STAT3/JAK2, leads to the induction of apoptosis, cell cycle arrest, and the suppression of cancer cell migration and invasion. The data presented in this guide underscore the potential of ginkgolic acid C15:1 as a promising candidate for further investigation and development in oncology. Future research should focus on optimizing its therapeutic index, exploring synergistic combinations with existing chemotherapies, and further elucidating its complex interplay with cellular processes like autophagy.

References

- 1. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Ginkgolic Acid Derivatives as SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 6. mdpi.com [mdpi.com]

- 7. Ginkgolic acid (GA) suppresses gastric cancer growth by inducing apoptosis and suppressing STAT3/JAK2 signaling regulated by ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ginkgolic Acid C 17:1, Derived from Ginkgo biloba Leaves, Suppresses Constitutive and Inducible STAT3 Activation through Induction of PTEN and SHP-1 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Ginkgolic Acid C 17:1, Derived from Ginkgo biloba Leaves, Suppresses Constitutive and Inducible STAT3 Activation through Induction of PTEN and SHP-1 Tyrosine Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ginkgolic acids inhibit migration in breast cancer cells by inhibition of NEMO sumoylation and NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ginkgolic acid inhibits the invasiveness of colon cancer cells through AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antitumor effects of ginkgolic acid in human cancer cell occur via cell cycle arrest and decrease the Bcl-2/Bax ratio to induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ginkgolic acid regulates myogenic development by influencing the proliferation and differentiation of C2C12 myoblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ginkgolic acid suppresses the development of pancreatic cancer by inhibiting pathways driving lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Biological activities of ginkgolic acid derivatives (C13:0, C17:1)

An In-depth Technical Guide to the Biological Activities of Ginkgolic Acid Derivatives (C13:0, C17:1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgolic acids are a class of alkylphenolic acids found in the leaves and seeds of the Ginkgo biloba tree.[1][2][3][4] These natural compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities. This guide focuses on two specific derivatives, ginkgolic acid C13:0 and C17:1, providing a comprehensive overview of their biological effects, quantitative data, and the experimental methodologies used to elucidate these activities. This document is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development.

Quantitative Biological Activity Data

The biological activities of ginkgolic acid C13:0 and C17:1 have been quantified across various assays, providing valuable insights into their potency and potential therapeutic applications. The following tables summarize the key quantitative data for each derivative.

Table 1: Quantitative Biological Activities of Ginkgolic Acid C13:0

| Biological Activity | Assay/Model | Target/Organism | Quantitative Value | Reference(s) |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Streptococcus mutans | 4 µg/mL | [1][5] |

| Minimum Bactericidal Concentration (MBC) | Streptococcus mutans | 8 µg/mL | [1][5] | |

| Biofilm Inhibition (MBIC50) | Streptococcus mutans | 4 µg/mL | [5] | |

| Biofilm Reduction (MBRC50) | Streptococcus mutans (1-day old biofilm) | 32 µg/mL | [5] | |

| Enzyme Inhibition | PI3Kδ Inhibition | Enzyme Assay | PI3Kδ | IC50: 2.49 µM |

| Tyrosinase Inhibition | Enzyme Assay | Mushroom Tyrosinase | IC50: 2.8 mg/mL | |

| KPC-2 Inhibition | Enzyme Assay | Purified KPC-2 protein | IC50: 4.748 µg/mL | |

| KPC-2 Inhibition | Enzyme Assay | KPC-2 in culture medium | IC50: 2.096 µg/mL | |

| Protein Tyrosine Phosphatase (PTPN9) Inhibition | Enzyme Assay | PTPN9 | Ki: 53 µM | |

| Protein Tyrosine Phosphatase (DUSP9) Inhibition | Enzyme Assay | DUSP9 | Ki: 2.5 µM | |

| Anti-inflammatory | Mast Cell Degranulation Inhibition | RBL-2H3 mast cells | IgE/BSA-induced degranulation | IC50: 2.40 µM |

| Antiparasitic | Anthelmintic Efficacy | European eels infected with Paradactylogyrus | Paradactylogyrus | ED50: 0.72 mg/L |

Table 2: Quantitative Biological Activities of Ginkgolic Acid C17:1

| Biological Activity | Assay/Model | Target/Organism/Cell Line | Quantitative Value | Reference(s) |

| Anticancer | Cytotoxicity | SMMC-7721 (human hepatocellular carcinoma) | IC50: 8.5 µg/mL | [6] |

| Cytotoxicity | U266 (multiple myeloma) | IC50: ~64 µM | ||

| Enzyme Inhibition | Fatty Acid Synthase (FAS) Inhibition | Enzyme Assay | Fatty Acid Synthase | IC50: 10.5 µM |

| Antiviral | Anti-SARS-CoV-2-S pseudovirus activity | hACE2/HEK293T cells | SARS-CoV-2-S pseudovirus | IC50: 79.43 µM |

| Cytotoxicity (in antiviral assay) | hACE2/HEK293T cells | CC50: 130.8 µM | ||

| Antimicrobial | Biofilm Inhibition | Escherichia coli O157:H7 (EHEC) | Biofilm formation | Significant inhibition at 5 µg/mL |

| Biofilm Inhibition | Staphylococcus aureus | Biofilm formation | Significant inhibition at 5 µg/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ginkgolic acid derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The intensity of the purple color is directly proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 × 10⁴ cells/well) in 100 µL of culture medium.

-

Treatment: After cell attachment (for adherent cells), replace the medium with fresh medium containing various concentrations of the ginkgolic acid derivative and incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[7] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm). A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

-

Cell Migration and Invasion Assessment: Transwell Assay

The Transwell assay, also known as the Boyden chamber assay, is used to evaluate the migratory and invasive potential of cells in vitro.

-

Principle: Cells are seeded in the upper chamber of a Transwell insert, which contains a porous membrane. A chemoattractant is placed in the lower chamber. Migratory cells move through the pores towards the chemoattractant. For invasion assays, the membrane is coated with an extracellular matrix (ECM) gel (e.g., Matrigel), which mimics the basement membrane and requires cells to degrade the matrix to migrate.

-

Protocol:

-

Insert Preparation: For migration assays, rehydrate the Transwell inserts (typically with 8 µm pores) with serum-free medium. For invasion assays, coat the upper surface of the membrane with a thin layer of ECM gel and allow it to solidify.

-

Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed a specific number of cells (e.g., 1 x 10⁵ cells) into the upper chamber of each insert.

-

Chemoattractant Addition: Fill the lower chamber of the 24-well plate with medium containing a chemoattractant, such as fetal bovine serum (FBS) or specific growth factors.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for cell migration or invasion (e.g., 24 hours).

-

Removal of Non-migrated/Non-invaded Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with a fixative solution (e.g., methanol or 4% paraformaldehyde). Stain the fixed cells with a staining solution such as crystal violet.

-

Quantification: Wash the inserts to remove excess stain and allow them to air dry. The stained cells can be visualized and counted under a microscope. Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured with a plate reader. The results are typically expressed as the number of migrated/invaded cells per field or as a percentage of the control.

-

Protein Expression and Phosphorylation Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and to analyze their expression levels and post-translational modifications, such as phosphorylation.

-

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with primary antibodies specific to the target protein (e.g., total STAT3 or phospho-STAT3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). The enzyme catalyzes a chemiluminescent reaction, and the resulting signal is detected.

-

Protocol:

-

Cell Lysis: Treat cells with ginkgolic acid derivatives for the desired time. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. For detecting phosphorylated proteins, specific phospho-antibodies (e.g., anti-phospho-STAT3 (Tyr705)) are used.

-

Washing: Wash the membrane three times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody's host species) for 1 hour at room temperature.

-

Signal Detection: After further washing, incubate the membrane with an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

Analysis: The intensity of the bands is quantified using densitometry software. The expression of the protein of interest is often normalized to a loading control (e.g., β-actin or GAPDH). For phosphorylation analysis, the level of the phosphorylated protein is typically normalized to the total protein level.

-

Antimicrobial Susceptibility Testing: MIC and MBC Assays

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are used to determine the antimicrobial activity of a compound.

-

Principle:

-

MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

MBC: The lowest concentration of an antimicrobial agent that kills 99.9% of the original inoculum.

-

-

Protocol (Broth Microdilution Method):

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the ginkgolic acid derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).

-

MBC Determination: To determine the MBC, take an aliquot from the wells corresponding to the MIC and higher concentrations where no growth was observed. Spread these aliquots onto agar plates.

-

Incubation of Plates: Incubate the agar plates at 37°C for 24 hours.

-

MBC Reading: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.

-

Signaling Pathways and Mechanisms of Action

Ginkgolic acid C13:0 and C17:1 exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate some of the key pathways affected.

Caption: Anticancer signaling pathways modulated by Ginkgolic Acid C17:1.

Ginkgolic acid C17:1 exhibits its anticancer effects through the modulation of several key signaling pathways.[1] It has been shown to inhibit the activation of the MAPK/MMP, Rho/Rho-associated protein kinase, and PI3K/Akt/mTOR signaling pathways, which are crucial for cell proliferation, migration, and invasion.[1][5] Furthermore, Ginkgolic acid C17:1 can suppress both constitutive and inducible STAT3 activation.[8] This is achieved, in part, by inhibiting upstream kinases like JAK2 and Src, and by inducing the expression of protein tyrosine phosphatases PTEN and SHP-1, which negatively regulate the STAT3 pathway.[8] The downregulation of these pro-survival and pro-proliferative pathways ultimately leads to the induction of apoptosis and the inhibition of tumor growth.[1]

Caption: Antidiabetic signaling pathway of Ginkgolic Acid C13:0.

Ginkgolic acid C13:0 has demonstrated potential antidiabetic properties by targeting protein tyrosine phosphatases (PTPs) that are associated with insulin resistance.[9] Specifically, it inhibits PTPN9 and DUSP9.[8][9] The inhibition of these phosphatases leads to an increase in the phosphorylation and activation of AMP-activated protein kinase (AMPK).[10][9] Activated AMPK is a key regulator of cellular energy homeostasis and promotes glucose uptake in muscle and adipose tissues, thereby contributing to the antidiabetic effects of Ginkgolic acid C13:0.[10][9]

Caption: Experimental workflow for MIC and MBC determination.

Conclusion

Ginkgolic acid derivatives C13:0 and C17:1 exhibit a broad spectrum of potent biological activities, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory effects. Their mechanisms of action involve the modulation of multiple critical signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into these compounds holds promise for the development of novel therapeutic agents for a range of diseases. However, it is important to note that ginkgolic acids have also been associated with toxicity, and their concentration is regulated in standardized Ginkgo biloba extracts.[2][4] Therefore, future research should also focus on understanding and mitigating any potential adverse effects.

References

- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 2. protocols.io [protocols.io]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 3.3.2. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]

- 5. corning.com [corning.com]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. broadpharm.com [broadpharm.com]

- 8. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

Ginkgolic Acid II as a Potent SUMOylation Inhibitor in Breast Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginkgolic acid II, a naturally occurring alkylphenol derived from Ginkgo biloba, has emerged as a significant small molecule inhibitor of the Small Ubiquitin-like Modifier (SUMO) pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound in breast cancer cells, focusing on its role as a SUMOylation inhibitor. We present a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways to facilitate further research and drug development in this promising area of oncology.

Introduction

Post-translational modifications are critical for regulating protein function, and their dysregulation is a hallmark of many diseases, including cancer. SUMOylation, the covalent attachment of SUMO proteins to target substrates, is an essential regulatory process involved in various cellular functions such as DNA repair, signal transduction, and cell cycle control.[1] Aberrant SUMOylation has been implicated in the progression of several cancers, making the SUMO pathway an attractive target for therapeutic intervention.[1]

Ginkgolic acids, including this compound, have been identified as potent inhibitors of SUMOylation.[2] These compounds have demonstrated anti-cancer and anti-migratory activities in various cancer cell lines.[1] Specifically, in breast cancer, ginkgolic acids have been shown to inhibit cell migration by targeting the SUMOylation of key signaling proteins.[3][4] This guide will delve into the technical details of this compound's function as a SUMOylation inhibitor in breast cancer cells.

Mechanism of Action: Inhibition of SUMO E1 Activating Enzyme

The SUMOylation cascade is initiated by the SUMO-activating enzyme E1, a heterodimer of SAE1 and SAE2.[3][5] This enzyme activates the SUMO protein in an ATP-dependent manner, forming a thioester bond between a cysteine residue in its active site and the C-terminal glycine of SUMO.[3] Ginkgolic acid directly targets and binds to the SUMO E1 enzyme, thereby inhibiting the formation of the E1-SUMO intermediate.[2][6] This action effectively blocks the entire downstream SUMOylation cascade. Molecular docking studies have revealed that ginkgolic acids bind to the active adenylation site of the SAE2 subunit of SUMO E1 with high affinity.[3][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on ginkgolic acids as SUMOylation inhibitors in breast cancer.

Table 1: Binding Affinities of Ginkgolic Acids to SUMO E1 Activating Enzyme

| Ginkgolic Acid Derivative | Lowest Binding Energy (kcal/mol) |

| C13:0 | -10.28 |

| C15:1Δ8 | -11.24 |

| C15:0 | -11.57 |

| C17:1Δ10 | -11.85 |

| C17:1Δ8 | -12.03 |

| C17:0 | -12.27 |

Data sourced from molecular docking studies.[3][7]

Table 2: Effect of Ginkgolic Acids on Breast Cancer Cell Migration and Viability

| Cell Line | Ginkgolic Acid Concentration | Assay | Observation |

| MCF-7 | 25 µM | Wound Healing | Inhibition of cell migration after 72h[3] |

| MDA-MB-231 | 25 µM | Wound Healing | Inhibition of cell migration after 48h[3] |

| MCF-7 | 25 µM | Resazurin Assay | No significant cytotoxicity[3] |

| MDA-MB-231 | 25 µM | Resazurin Assay | No significant cytotoxicity[3] |

Table 3: Downregulation of Metastasis-Related Genes by Ginkgolic Acids

| Gene | Ginkgolic Acid Derivative(s) | Cell Line | Observation |

| uPA (urokinase plasminogen activator) | C13:0, C15:0, Mixture | Not Specified | Significant downregulation[3][7] |

| PAI-1 (plasminogen activator inhibitor-1) | C13:0, C15:0, Mixture | Not Specified | Significant downregulation[3][7] |

| CXCR4 (C-X-C chemokine receptor type 4) | C13:0, C15:0, Mixture | Not Specified | Significant downregulation[3][7] |

| MMP-9 (matrix metalloproteinase 9) | C13:0, C15:0, Mixture | Not Specified | Significant downregulation[3][7] |

Signaling Pathways

The inhibition of SUMOylation by this compound has significant downstream effects on cellular signaling pathways implicated in breast cancer progression, most notably the NF-κB pathway.

The SUMOylation Cascade

Caption: The enzymatic cascade of protein SUMOylation.

Inhibition of SUMOylation by this compound

Caption: Mechanism of SUMOylation inhibition by this compound.

Downstream Effects on the NF-κB Pathway

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 3. Ginkgolic acids inhibit migration in breast cancer cells by inhibition of NEMO sumoylation and NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Ginkgolic acid inhibits protein SUMOylation by blocking formation of the E1-SUMO intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Neurotoxic Effects of Ginkgolic Acid II on Primary Neurons: A Technical Guide

Abstract

Ginkgolic acids (GAs) are alkylphenolic compounds found in the leaves and seeds of the Ginkgo biloba tree.[1] While extracts from Ginkgo biloba are widely used as dietary supplements for cognitive health, the presence of ginkgolic acids is strictly limited due to their recognized toxicity.[1][2][3] This technical guide provides an in-depth analysis of the neurotoxic effects of ginkgolic acids, with a specific focus on their impact on primary neurons. It synthesizes findings on concentration-dependent cytotoxicity, the unique characteristics of the induced cell death pathway, and the key molecular mechanisms identified to date. Quantitative data from key studies are presented in tabular format for clarity. Furthermore, this document details the experimental protocols necessary for culturing primary neurons and assessing neurotoxicity, and visualizes complex pathways and workflows using Graphviz diagrams. The primary audience for this guide includes researchers, scientists, and drug development professionals investigating neurotoxicity and the safety of natural compounds.

Introduction

The standardized extract of Ginkgo biloba leaves (EGb 761) is a popular herbal supplement used for treating dementia and other cognitive ailments.[2][4] However, the raw plant material contains a class of compounds known as ginkgolic acids (GAs), which have demonstrated cytotoxic, allergenic, and genotoxic properties.[2][5][6] Due to these adverse effects, regulatory bodies in Europe, China, and the United States mandate that the concentration of GAs in Ginkgo extracts be less than 5 ppm.[2][3]

Ginkgolic acids are structurally diverse, with the most prevalent forms being GA (C15:1) and GA (C17:1).[1] Research into their biological activity has revealed significant neurotoxic potential.[3][5][7] Understanding the precise mechanisms of this neurotoxicity is critical for establishing safety limits and for the development of purification technologies in the production of Ginkgo extracts. This guide focuses on the effects observed in primary neuron cultures, which serve as a vital in vitro model for neurobiological research. The available scientific literature often refers to a mixture of ginkgolic acids; this document synthesizes that data to provide a comprehensive overview relevant to ginkgolic acid II and its congeners.

Neurotoxic Profile of Ginkgolic Acid in Primary Neurons

Induction of Concentration-Dependent Neuronal Death

Studies using primary cultures of chick embryonic neurons have conclusively shown that ginkgolic acids induce neuronal death in a concentration-dependent manner.[2][7] This toxic effect is observed in the presence and absence of serum, indicating a direct action on the neurons.[2] At high concentrations, ginkgolic acids are potent inducers of neuronal death.[4]

Morphological and Biochemical Features of Cell Death

The neuronal death induced by ginkgolic acids exhibits a unique combination of features characteristic of both apoptosis and necrosis.[2]

-

Apoptotic Features : Treatment with ginkgolic acids leads to distinct morphological changes associated with apoptosis, such as chromatin condensation and shrinkage of the nucleus.[2][7] The reduction of this damage by the protein synthesis inhibitor cycloheximide further supports the involvement of an active, programmed cell death process.[2]

-

Atypical Apoptotic Markers : Despite the morphological signs of apoptosis, key biochemical hallmarks are notably absent. Treatment with 150 μM ginkgolic acids did not lead to DNA fragmentation, as measured by the TUNEL (terminal-transferase-mediated ddUTP-digoxigenin nick-end labeling) assay.[2] Furthermore, this concentration failed to activate caspase-3, a critical executioner enzyme in the classical apoptotic cascade.[2] This suggests that ginkgolic acid-induced neurotoxicity proceeds through a caspase-3-independent pathway.

Quantitative Analysis of Neurotoxicity

The following table summarizes the key quantitative findings from studies on the effects of ginkgolic acids on primary neurons.

| Endpoint | Concentration | Observation | Cell Type | Reference |

| Chromatin Condensation & Nuclear Shrinkage | 250 µM | Apoptotic features observed. | Chick Embryo Telencephalon Neurons | [7] |

| % of Neurons with Condensed/Shrunken Nuclei | 150 µM | Increased to 88% compared to 25% in serum-deprived controls. | Chick Embryo Telencephalon Neurons | [2] |

| Caspase-3 Activation | 150 µM | Not detected. | Chick Embryo Telencephalon Neurons | [2] |

| DNA Fragmentation (TUNEL Assay) | 150 µM | Not detected. | Chick Embryo Telencephalon Neurons | [2] |

| Protein Phosphatase 2C (PP2C) Activity | Not specified | Specifically increased. | Chick Embryo Telencephalon Neurons | [2] |

Molecular Mechanisms and Signaling Pathways

Specific Activation of Protein Phosphatase 2C (PP2C)

A pivotal finding in the mechanism of ginkgolic acid neurotoxicity is the specific activation of Protein Phosphatase type-2C (PP2C).[2] In contrast, the activities of other protein phosphatases, including types 1A, 2A, 2B, tyrosine phosphatase, and unspecific acid and alkaline phosphatases, were either inhibited or remained unchanged.[2] This high degree of specificity strongly suggests that PP2C is a key mediator in the signaling cascade that leads to neuronal death.

Potential for Mitochondrial Impairment

While direct studies on primary neurons are limited, research in other cell types has shown that ginkgolic acids can impair mitochondrial function.[8] These effects include a reduction in mitochondrial biogenesis and the promotion of FUNDC1-dependent mitophagy.[8] Given the central role of mitochondria in regulating cell death pathways, including the intrinsic apoptotic pathway involving the Bcl-2 family of proteins (Bax and Bcl-2), it is plausible that mitochondrial dysfunction contributes to the neurotoxic effects of ginkgolic acids.[9][10][11]

Visualized Signaling Pathway and Workflows

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for the study of neurotoxicity in primary neuronal cultures.[12][13][14][15]

Primary Neuron Culture from Embryonic Rodent Cortex

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat or mouse pups.

Materials:

-

Timed-pregnant rat or mouse (E18)

-

Hank's Balanced Salt Solution (HBSS), cold, sterile

-

Poly-D-Lysine (PDL) coated culture plates/coverslips

-

Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

-

Trypsin (0.25%)

-

Fetal Bovine Serum (FBS)

-

DNase I

-

Sterile dissection tools

Procedure:

-

Plate Coating: Coat culture vessels with 50 µg/mL PDL in sterile water overnight at 37°C.[15] Aspirate PDL and wash three times with sterile water. Allow to dry completely.

-

Dissection: Euthanize the pregnant dam according to approved institutional protocols. Dissect embryos and place them in cold, sterile HBSS.

-

Tissue Isolation: Under a dissection microscope, remove the brains and place them in a new dish of cold HBSS. Isolate the cerebral cortices by carefully removing the meninges.

-

Dissociation: Transfer the cortices to a tube containing 0.25% trypsin and a small amount of DNase I. Incubate for 15 minutes at 37°C.

-

Trituration: Stop the trypsin digestion by adding an equal volume of media containing 10% FBS. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

-

Plating: Centrifuge the cell suspension, resuspend the pellet in supplemented Neurobasal medium, and count the viable cells using a hemocytometer and Trypan Blue.

-

Culture: Plate the neurons at the desired density (e.g., 2.5 x 10^5 cells/mL) onto the pre-coated plates. Culture at 37°C in a 5% CO2 incubator. Change half of the medium every 3-4 days.

Assessment of Ginkgolic Acid-Induced Neurotoxicity

Procedure:

-

Treatment: After 5-7 days in vitro, treat primary neuron cultures with varying concentrations of this compound (or a GA mixture) diluted in culture medium. Include a vehicle-treated control group. Incubate for the desired time period (e.g., 24-48 hours).

-

Cell Viability Assay (Trypan Blue Exclusion):

-

Gently collect the culture medium and detach cells with trypsin.

-

Combine medium and detached cells, centrifuge, and resuspend in a small volume of PBS.

-

Mix an aliquot of the cell suspension 1:1 with 0.4% Trypan Blue solution.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer. Calculate the percentage of viable cells.

-

-

Nuclear Morphology Assessment (Hoechst Staining):

-

Fix cells with 4% paraformaldehyde (PFA) for 15 minutes.

-

Wash three times with PBS.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Stain with Hoechst 33342 dye (1 µg/mL) for 10 minutes.

-

Wash and mount coverslips.

-

Visualize under a fluorescence microscope. Identify and quantify the percentage of cells with condensed or fragmented nuclei.

-

-

Caspase-3 Activity Assay:

-

Lyse the treated neurons using a supplied lysis buffer from a commercial colorimetric or fluorometric caspase-3 assay kit.

-

Incubate the cell lysate with a caspase-3-specific substrate (e.g., DEVD-pNA).

-

Measure the absorbance or fluorescence using a plate reader according to the manufacturer’s instructions. Compare the activity in GA-treated samples to the control.

-

Conclusion and Future Directions

Ginkgolic acids exert a clear, concentration-dependent neurotoxic effect on primary neurons. The mechanism of cell death is unique, displaying morphological features of apoptosis, such as chromatin condensation, but lacking the canonical biochemical markers of caspase-3 activation and DNA fragmentation.[2] The specific activation of protein phosphatase 2C appears to be a central event in the toxic cascade, marking it as a critical area for further investigation.[2]

Future research should aim to:

-

Identify Downstream Targets: Elucidate the specific downstream substrates of PP2C that mediate the neurotoxic effects of ginkgolic acids.

-

Investigate Mitochondrial Role: Directly assess the impact of ginkgolic acids on mitochondrial function, including membrane potential, ATP production, and reactive oxygen species generation in primary neurons.

-

Clarify Bcl-2 Family Involvement: Determine if ginkgolic acids alter the expression or localization of pro- and anti-apoptotic proteins like Bax and Bcl-2 in the context of PP2C activation.

-

Differentiate GA Subtypes: Compare the neurotoxic potency and mechanisms of different ginkgolic acid congeners (e.g., C13:0, C15:1, C17:1) to understand structure-activity relationships.

A deeper understanding of these mechanisms is essential for refining the safety standards of Ginkgo biloba extracts and for the broader field of neurotoxicology.

References

- 1. The Pharmacology and Toxicology of Ginkgolic Acids: Secondary Metabolites from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ginkgolic acids induce neuronal death and activate protein phosphatase type-2C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A critical review of ginkgolic acids in Ginkgo biloba leaf extract (EGb): toxicity and technologies to remove ginkgolic acids and their promising bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ginkgolic Acid Protects against Aβ-Induced Synaptic Dysfunction in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. worldscientific.com [worldscientific.com]

- 7. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ginkgolic Acids Impair Mitochondrial Function by Decreasing Mitochondrial Biogenesis and Promoting FUNDC1-Dependent Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The protective mechanism of Ginkgolides and Ginkgo flavonoids on the TNF-α induced apoptosis of rat hippocampal neurons and its mechanisms in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Immunohistological evidences of Ginkgo biloba extract altering Bax to Bcl-2 expression ratio in the hippocampus and motor cortex of senescence accelerated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]

- 14. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]

- 15. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Ginkgolic Acid with Heat Shock Protein 90 (Hsp90)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of "client" proteins. Many of these clients are key mediators of signal transduction pathways that are fundamental to cell proliferation, survival, and differentiation. The overactivation or mutation of these client proteins is a hallmark of many cancers, making Hsp90 a prime target for therapeutic intervention. Ginkgolic acids (GAs), a group of natural compounds isolated from Ginkgo biloba, have emerged as novel inhibitors of Hsp90. This technical guide provides a comprehensive overview of the interaction between ginkgolic acid and Hsp90, detailing the mechanism of action, quantitative data on its inhibitory effects, and the downstream consequences on Hsp90 client proteins. Detailed experimental protocols and workflow visualizations are provided to facilitate further research in this promising area of drug discovery.

Introduction to Hsp90 and Ginkgolic Acid

Heat Shock Protein 90 (Hsp90): A Key Chaperone in Cellular Homeostasis and Disease

Hsp90 is an ATP-dependent molecular chaperone that facilitates the folding and activation of a diverse set of substrate proteins, known as client proteins.[1] The Hsp90 family is one of the most abundant protein groups in the eukaryotic cell, constituting 1-2% of the total cellular protein content.[2] Its function is crucial for maintaining cellular homeostasis under both normal and stress conditions. The chaperone activity of Hsp90 is intrinsically linked to its ability to bind and hydrolyze ATP, which drives a cycle of conformational changes necessary for client protein maturation.[1]

The client proteins of Hsp90 are notably enriched in signaling molecules, including steroid hormone receptors, transcription factors, and a large number of protein kinases.[3] Consequently, Hsp90 is positioned at a critical nexus of cellular signaling, influencing pathways that govern cell growth, apoptosis, and angiogenesis. In cancer cells, there is a heightened reliance on the Hsp90 chaperone machinery to maintain the stability and function of mutated and overexpressed oncoproteins.[1] This dependency makes Hsp90 an attractive target for cancer therapy, as its inhibition can lead to the simultaneous disruption of multiple oncogenic pathways.[4]

Ginkgolic Acids: Natural Products with Potent Anti-Cancer Properties

Ginkgolic acids are a class of phenolic acids isolated from the leaves and seed coats of the Ginkgo biloba tree.[5][6] These compounds have been investigated for a range of biological activities, including anti-tumor, anti-inflammatory, and antibacterial effects.[6][7][8][9] Recent studies have identified ginkgolic acids as potent inhibitors of Hsp90.[10] By targeting the chaperone's function, ginkgolic acids can induce the degradation of oncogenic Hsp90 client proteins, leading to the suppression of cancer cell proliferation, migration, and invasion, and the induction of apoptosis.[10][11] This guide will focus on the detailed molecular interactions and cellular consequences of Hsp90 inhibition by ginkgolic acids.

Mechanism of Action: Ginkgolic Acid as an Hsp90 Inhibitor

The primary mechanism by which ginkgolic acids exert their anti-cancer effects is through the direct inhibition of Hsp90's ATPase activity.[10] The Hsp90 chaperone cycle is a dynamic process that is tightly regulated by the binding and hydrolysis of ATP in its N-terminal domain.[1]

The Hsp90 Chaperone Cycle:

-

Open Conformation: In its apo state, the Hsp90 dimer exists in an open, "V-shaped" conformation. Client proteins, often delivered by the Hsp70 chaperone system, bind to this open form.[1]

-

ATP Binding and Closed Conformation: The binding of ATP to the N-terminal domains of Hsp90 induces a significant conformational change, leading to the dimerization of the N-termini and the formation of a closed, "ATP-bound" state. This conformational switch is essential for the proper folding and activation of the client protein.[1]

-

ATP Hydrolysis and Client Release: The intrinsic ATPase activity of Hsp90 hydrolyzes ATP to ADP and inorganic phosphate (Pi). This hydrolysis event triggers a return to the open conformation, leading to the release of the mature client protein.[1]

Ginkgolic acids disrupt this critical cycle by inhibiting the ATPase activity of Hsp90.[10] This inhibition prevents the chaperone from progressing through its conformational cycle, effectively trapping it in a state that is unable to properly mature its client proteins. The stalled client proteins become unstable and are subsequently targeted for degradation by the ubiquitin-proteasome system.[3] This leads to a depletion of many key oncoproteins within the cancer cell, ultimately resulting in cell cycle arrest and apoptosis.[10][12]

A notable consequence of Hsp90 inhibition is the reciprocal induction of other heat shock proteins, particularly Hsp70.[3][10] This is a result of the activation of the heat shock transcription factor 1 (HSF1), which is normally held in an inactive complex with Hsp90. When Hsp90 is inhibited, HSF1 is released, translocates to the nucleus, and activates the transcription of heat shock genes, including Hsp70.[3]

Quantitative Data: Inhibitory Potency of Ginkgolic Acids

The inhibitory effects of ginkgolic acids on Hsp90 ATPase activity and cancer cell proliferation have been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor.

| Inhibitor | Target/Assay | Cell Line | IC50 Value | Reference |

| Ginkgolic Acids (GAS) | Hsp90 ATPase Activity | N/A | 32.76 µg·mL⁻¹ | [10] |

| Ginkgolic Acid (C15:1) | Hsp90 ATPase Activity | N/A | 69.65 µM | [10] |

| Ginkgolic Acids (GAS) | Cell Proliferation (MTT) | CNE-2Z | 14.91 µg·mL⁻¹ (72 h) | [10] |

| Ginkgolic Acids (GAS) | Cell Proliferation (MTT) | A549 | 19.34 µg·mL⁻¹ (72 h) | [10] |

| Ginkgolic Acids (GAS) | Cell Proliferation (MTT) | SGC-7901 | 20.17 µg·mL⁻¹ (72 h) | [10] |

| Ginkgolic Acids (GAS) | Cell Proliferation (MTT) | HepG2 | 23.81 µg·mL⁻¹ (72 h) | [10] |

| Table 1: Summary of IC50 values for Ginkgolic Acids against Hsp90 and cancer cell lines. |

Downstream Effects on Hsp90 Client Proteins and Signaling Pathways

Inhibition of Hsp90 by ginkgolic acids leads to the degradation of a broad spectrum of client proteins, many of which are critical for cancer cell survival and progression.

Key Hsp90 Client Proteins Degraded by Ginkgolic Acid Treatment:

-

Protein Kinases: Her-2, c-Raf, Akt. These kinases are central nodes in signaling pathways that promote cell proliferation and survival. Their degradation is a key mechanism of the anti-tumor activity of Hsp90 inhibitors.[10]

-

Anti-Apoptotic Proteins: Bcl-2. The downregulation of Bcl-2, coupled with the upregulation of the pro-apoptotic protein Bax, shifts the cellular balance towards apoptosis.[10][11]

-

Metastasis-Related Proteins: MMP-2, MMP-9. Matrix metalloproteinases are crucial for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis. Ginkgolic acids have been shown to down-regulate these proteins.[10][11]

The simultaneous degradation of these multiple, key oncogenic proteins highlights the therapeutic advantage of targeting Hsp90.

Caption: Hsp90 inhibition by Ginkgolic Acid leads to client protein degradation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between ginkgolic acid and Hsp90.

Hsp90 ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90.

Materials:

-

Recombinant human or yeast Hsp90

-

Ginkgolic acid solution (in DMSO)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2

-

ATP solution (in assay buffer)

-

Malachite Green Reagent A: 0.0812% (w/v) Malachite Green in 7.5 N H2SO4

-

Malachite Green Reagent B: 2.32% (w/v) ammonium molybdate, 0.18% (w/v) polyvinyl alcohol

-

Phosphate Standard (e.g., KH2PO4)

-

96-well microplate

-

Microplate reader (620 nm absorbance)

Procedure:

-

Prepare serial dilutions of ginkgolic acid in the assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Geldanamycin).

-

In a 96-well plate, add 10 µL of the ginkgolic acid dilutions or controls to each well.

-

Add 20 µL of recombinant Hsp90 (final concentration ~2-4 µM) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to Hsp90.

-

Initiate the reaction by adding 20 µL of ATP solution (final concentration ~500-700 µM, based on the Km of Hsp90).

-

Incubate the reaction at 37°C for 60-90 minutes.

-

Stop the reaction by adding 100 µL of a freshly mixed solution of Malachite Green Reagent A and B (4:1 ratio).

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Create a standard curve using the phosphate standard to determine the concentration of Pi released.

-

Calculate the percentage of inhibition for each concentration of ginkgolic acid and determine the IC50 value by non-linear regression analysis.

Caption: Workflow for the Hsp90 ATPase Activity Assay.

Western Blot Analysis of Hsp90 Client Proteins

This technique is used to detect changes in the expression levels of specific proteins in cells treated with ginkgolic acid.

Materials:

-

Cancer cell line (e.g., CNE-2Z, A549)

-

Cell culture medium and supplements

-

Ginkgolic acid solution (in DMSO)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-c-Raf, anti-Her-2, anti-Hsp70, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of ginkgolic acid for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Caption: Workflow for Western Blot Analysis.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions, for example, to investigate if ginkgolic acid disrupts the interaction between Hsp90 and its co-chaperones or client proteins.

Materials:

-

Cell lysates prepared as for Western Blotting

-

Primary antibody against the "bait" protein (e.g., anti-Hsp90)

-

Control IgG antibody (from the same species as the primary antibody)

-

Protein A/G-coupled agarose or magnetic beads

-

IP Lysis Buffer

-

Wash Buffer (a less stringent version of the lysis buffer)

-

Elution Buffer or Laemmli sample buffer

Procedure:

-

Pre-clear the cell lysate by incubating it with Protein A/G beads and a control IgG for 1 hour at 4°C. This removes proteins that non-specifically bind to the beads or IgG.

-

Centrifuge to pellet the beads and collect the supernatant (the pre-cleared lysate).

-

To separate tubes, add the pre-cleared lysate to:

-

The primary antibody against the bait protein.

-

A control IgG antibody.

-

-

Incubate overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.

-

Add fresh Protein A/G beads to each tube and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting, probing for the "bait" protein (e.g., Hsp90) and the suspected interacting "prey" protein (e.g., a client protein or co-chaperone).

Conclusion and Future Directions

Ginkgolic acids represent a promising class of natural product-derived Hsp90 inhibitors. Their ability to inhibit the chaperone's essential ATPase activity leads to the degradation of a wide range of oncogenic client proteins, providing a multi-pronged attack on cancer cell signaling networks. The data summarized in this guide demonstrates the potent anti-proliferative and pro-apoptotic effects of ginkgolic acids in various cancer models.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of ginkgolic acid to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy of lead ginkgolic acid compounds in preclinical animal models of cancer.

-

Toxicity Profiling: Thoroughly assessing the potential toxicity of ginkgolic acids, as some reports suggest possible adverse effects.[13]

-

Combination Therapies: Investigating the synergistic effects of combining ginkgolic acids with other standard-of-care chemotherapeutic agents or targeted therapies.[11][14]

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the Hsp90 chaperone with ginkgolic acid and its derivatives.

References

- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of the Hsp90/Cdc37 Interaction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ginkgolic acid regulates myogenic development by influencing the proliferation and differentiation of C2C12 myoblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ginkgolic acid regulates myogenic development by influencing the proliferation and differentiation of C2C12 myoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ginkgolic acid suppresses the development of pancreatic cancer by inhibiting pathways driving lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ginkgolic acid suppresses the development of pancreatic cancer by inhibiting pathways driving lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Pharmacology and Toxicology of Ginkgolic Acids: Secondary Metabolites from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Cancer Properties of Ginkgolic Acids in Human Nasopharyngeal Carcinoma CNE-2Z Cells via Inhibition of Heat Shock Protein 90 [mdpi.com]

- 11. Synergistic effect of Hsp90 inhibitor ginkgolic acids C15꞉1 combined with paclitaxel on nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A critical review of ginkgolic acids in Ginkgo biloba leaf extract (EGb): toxicity and technologies to remove ginkgolic acids and their promising bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synergistic effect of Hsp90 inhibitor ginkgolic acids C15 ꞉ 1 combined with paclitaxel on nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ginkgolic Acid in Regulating Autophagy in C2C12 Myoblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current understanding of how ginkgolic acid (GA), a natural compound derived from Ginkgo biloba, modulates autophagy in C2C12 myoblasts, a widely used in vitro model for skeletal muscle studies. This document synthesizes key findings on the molecular mechanisms, presents quantitative data from relevant studies, and offers detailed experimental protocols for researchers investigating this phenomenon.

Introduction to Ginkgolic Acid and Autophagy in Myoblasts

Ginkgolic acids are a family of alkylphenolic acids, with the most studied forms being C13:0, C15:1, and C17:1, which exhibit a range of biological activities, including antitumor and anti-inflammatory effects.[1][2] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis, particularly under conditions of stress.[1] In skeletal muscle, autophagy is essential for processes such as differentiation and the maintenance of muscle mass.[1] Dysregulation of autophagy is implicated in various muscle pathologies.[1] Recent research has highlighted the potential of ginkgolic acid to modulate autophagy, suggesting its therapeutic potential.[1] This guide focuses on its effects within the context of C2C12 myoblasts.

Quantitative Effects of Ginkgolic Acid on Autophagy Markers

Ginkgolic acid has been shown to induce autophagy in differentiated C2C12 cells.[1][3] The primary method for quantifying this effect is by measuring the levels of Microtubule-associated protein 1A/1B-light chain 3 (LC3), a key protein in autophagosome formation. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II level is a hallmark of autophagy induction.[1]

Another critical protein in the autophagy process is p62/SQSTM1, which acts as a receptor for cargo destined for autophagic degradation and is itself degraded during the process. Therefore, a decrease in p62 levels can indicate an increase in autophagic flux.

Table 1: Quantitative Analysis of Ginkgolic Acid's Effect on Autophagy Markers in Differentiated C2C12 Cells

| Marker | Treatment | Concentration | Duration | Fold Change vs. Control | Assay Method | Reference |

| LC3-II | Ginkgolic Acid | 20 µM | 48 hours | Increased | Western Blot | [1] |

| LC3-II | Ginkgolic Acid | 50 µM | 48 hours | Increased | Western Blot | [1] |

| LC3 Levels | Ginkgolic Acid | 50 µM | 48 hours | 1.7-fold increase in autophagy induction ratio | Flow Cytometry | [1] |

Note: The specific isomer of ginkgolic acid used in these experiments was not specified in the primary reference.[1][3]

Signaling Pathways Modulated by Ginkgolic Acid in C2C12 Myoblasts

Ginkgolic acid appears to regulate autophagy in C2C12 myoblasts through multiple signaling pathways. The primary mechanisms identified involve the modulation of AMP-activated protein kinase (AMPK), the suppression of extracellular signal-regulated kinase (ERK) phosphorylation, and the potential inhibition of the PI3K/Akt/mTOR pathway.

-

AMPK Activation: In C2C12 muscle cells, ginkgolic acid has been shown to activate AMPK signaling, which is a key initiator of autophagy.[1] Activated AMPK can directly phosphorylate and activate ULK1, a critical kinase in the autophagy initiation complex.

-

ERK Signaling Suppression: Ginkgolic acid treatment leads to a dose-dependent decrease in the phosphorylation of ERK, particularly in the nucleus of C2C12 cells.[1] The role of ERK in autophagy is complex and can be context-dependent, but its inhibition can, in some cases, promote autophagy.[4][5]

-

PI3K/Akt/mTOR Pathway Inhibition: In other cell types, ginkgolic acids have been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway.[6] mTOR is a major negative regulator of autophagy, and its inhibition is a potent trigger for autophagy induction.

Below is a diagram illustrating the proposed signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess the role of ginkgolic acid in regulating autophagy in C2C12 myoblasts.

C2C12 Cell Culture and Myogenic Differentiation

A crucial first step is the proper culture and differentiation of C2C12 myoblasts into myotubes, as ginkgolic acid's effects on autophagy have been observed in the differentiated state.[1]

Materials:

-

C2C12 myoblasts

-

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (P/S).[7]

-

Differentiation Medium (DM): DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% P/S.[7]

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Tissue culture flasks/plates

Protocol:

-

Cell Culture: Culture C2C12 myoblasts in GM at 37°C in a humidified atmosphere of 5% CO2.[7]

-

Passaging: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a 1:3 or 1:4 ratio in fresh GM.[7] Avoid letting cells become over-confluent to maintain their differentiation potential.[7]

-

Inducing Differentiation: To induce differentiation, allow myoblasts to grow to ~90% confluency.

-

Aspirate the GM, wash the cells twice with sterile PBS.

-

Replace the GM with DM.[7]

-

Incubate the cells in DM, changing the medium every 24 hours. Myotube formation (elongated, multinucleated cells) should be observable within 3-5 days.[8]

Western Blotting for LC3-II and p62

Western blotting is the most common method to assess changes in the levels of key autophagy-related proteins.

Materials:

-

Differentiated C2C12 myotubes (treated with ginkgolic acid or vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 4-20% gradient gels are suitable for resolving LC3-I and LC3-II)

-

PVDF membrane (0.2 µm pore size recommended for LC3)

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3, Rabbit anti-p62/SQSTM1, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).

-